6-O-alpha-D-Glucopyranosyl-D-fructofuranose monohydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-O-alpha-D-Glucopyranosyl-D-fructofuranose monohydrate is a useful research compound. Its molecular formula is C12H24O12 and its molecular weight is 360.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

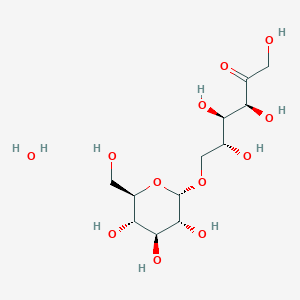

6-O-alpha-D-Glucopyranosyl-D-fructofuranose monohydrate, commonly referred to as isomaltulose, is a disaccharide carbohydrate composed of glucose and fructose. Its unique glycosidic linkage provides distinct biological properties that have garnered attention in nutritional and pharmaceutical research. This article delves into its biological activity, highlighting its metabolic effects, potential health benefits, and relevant case studies.

Chemical Structure

The molecular formula for 6-O-alpha-D-glucopyranosyl-D-fructofuranose is C12H22O11. It features a glycosidic bond between the glucose and fructose units, specifically at the 6-O position of the glucose moiety. This structural configuration influences its digestibility and subsequent biological effects.

Metabolic Pathways

Upon ingestion, isomaltulose undergoes enzymatic digestion primarily by the enzyme isomaltase located in the small intestine. Unlike sucrose, which is rapidly digested, isomaltulose is metabolized more slowly, resulting in a gradual release of glucose and fructose into the bloodstream. This slow digestion leads to lower glycemic responses compared to other sugars, making it beneficial for managing blood sugar levels.

Table 1: Comparison of Glycemic Responses

| Sugar Type | Glycemic Index | Digestion Rate |

|---|---|---|

| Sucrose | 65 | Rapid |

| Isomaltulose | 32 | Slow |

| Fructose | 19 | Moderate |

Biological Activities

- Antidiabetic Effects : Studies indicate that isomaltulose may help in regulating blood glucose levels. Its low glycemic index makes it suitable for individuals with diabetes, as it elicits a lower insulin response compared to sucrose .

- Weight Management : The slow release of carbohydrates from isomaltulose can contribute to prolonged satiety, potentially aiding in weight management efforts. Research shows that it may help reduce overall caloric intake when used as a sugar substitute .

- Prebiotic Effects : Isomaltulose has been suggested to possess prebiotic properties, promoting the growth of beneficial gut bacteria. This can enhance gut health and improve metabolic functions .

Case Study 1: Glycemic Response in Diabetic Patients

A clinical trial involving type 2 diabetic patients demonstrated that substituting sucrose with isomaltulose resulted in significantly lower postprandial blood glucose levels. The study reported a reduction in insulin secretion and improved overall glycemic control among participants consuming isomaltulose .

Case Study 2: Weight Loss Among Overweight Individuals

In another study focusing on overweight individuals, replacing high-glycemic index sugars with isomaltulose led to reduced body weight and fat mass over a 12-week period. Participants reported increased feelings of fullness and satisfaction after meals .

科学研究应用

Nutritional Applications

1. Low Glycemic Index Sweetener

Isomaltulose is recognized for its low glycemic index (GI), making it suitable for diabetic patients and those managing blood sugar levels. Its slow digestion leads to a gradual release of glucose into the bloodstream, preventing spikes in blood sugar levels . This property has made it a preferred sweetener in products aimed at health-conscious consumers.

2. Energy Source

As a carbohydrate source, isomaltulose provides energy efficiently without the rapid insulin response associated with high-GI sugars. Studies have shown that it can enhance endurance performance in athletes by providing a sustained energy release during prolonged physical activity .

Food Science Applications

1. Food and Beverage Industry

Isomaltulose is widely used as a sweetening agent in various food products, including:

- Beverages : It enhances flavor while maintaining lower caloric content compared to traditional sugars.

- Confectionery : Used in candies and chocolates for its sweetness and textural properties.

- Dairy Products : Acts as a stabilizer and sweetener in yogurts and ice creams .

2. Functional Foods

The compound is incorporated into functional foods designed to improve gut health and provide prebiotic benefits. It promotes the growth of beneficial gut bacteria, contributing to improved digestive health .

Therapeutic Applications

1. Metabolic Health

Research indicates that isomaltulose may play a role in metabolic health by supporting weight management and reducing fat accumulation. Its unique metabolic pathway allows for better fat oxidation compared to conventional sugars .

2. Potential Role in Diabetes Management

Given its low GI and favorable metabolic effects, isomaltulose is being studied for its potential role in diabetes management. Clinical trials are exploring its effects on glycemic control and insulin sensitivity .

Case Studies

属性

IUPAC Name |

(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12;/h5-14,16-21H,1-3H2;1H2/t5-,6-,7-,8-,9-,10+,11-,12+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCXAIXOQUDZNX-YKYAKREZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(=O)CO)O)O)O)O)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58024-13-8 |

Source

|

| Record name | ISOMALTULOSE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43360LXH8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。